

Application Notes & Protocols for the HPLC Analysis of Gastrophenzine

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Compound of Interest

Compound Name: *Gastrophenzine*

Cat. No.: *B1212439*

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Introduction

Gastrophenzine, also known as Gastrofenzin, is a compound with the chemical name ethyl (4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate hydrochloride. Given its nomenclature, it is investigated for its potential as an anti-ulcer agent. Accurate and precise quantification of **Gastrophenzine** in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of pharmaceuticals. This document provides a comprehensive, hypothetical Reversed-Phase HPLC (RP-HPLC) method for the analysis of **Gastrophenzine**. The described method is based on common practices for the analysis of structurally similar compounds and is intended to serve as a starting point for method development and validation.

Experimental Protocols

Materials and Reagents

- **Gastrophenzine** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Orthophosphoric acid (AR grade)
- Purified water (HPLC grade)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The hypothetical chromatographic conditions are summarized in the table below.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 µL
Column Temperature	30°C
Run Time	10 minutes

Preparation of Solutions

- Phosphate Buffer (0.05M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix acetonitrile and 0.05M phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v). Degas the mobile phase by sonication or helium sparging before use.

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Gastrophenzine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

- **For Bulk Drug:** Accurately weigh a quantity of the **Gastrophenzine** bulk drug powder equivalent to 10 mg of **Gastrophenzine** and prepare a 100 µg/mL solution as described for the standard stock solution. Further dilute to a suitable concentration within the calibration range.
- **For Pharmaceutical Formulations (e.g., Tablets):** Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of **Gastrophenzine** and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate. Dilute the filtrate with the mobile phase to a final concentration within the linear range.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of a blank (mobile phase) to ensure no interfering peaks are present.
- Inject 20 µL of each working standard solution in triplicate.
- Inject 20 µL of the sample preparation in triplicate.
- Record the chromatograms and measure the peak area for **Gastrophenzine**.

Data Presentation: Hypothetical Method Validation Parameters

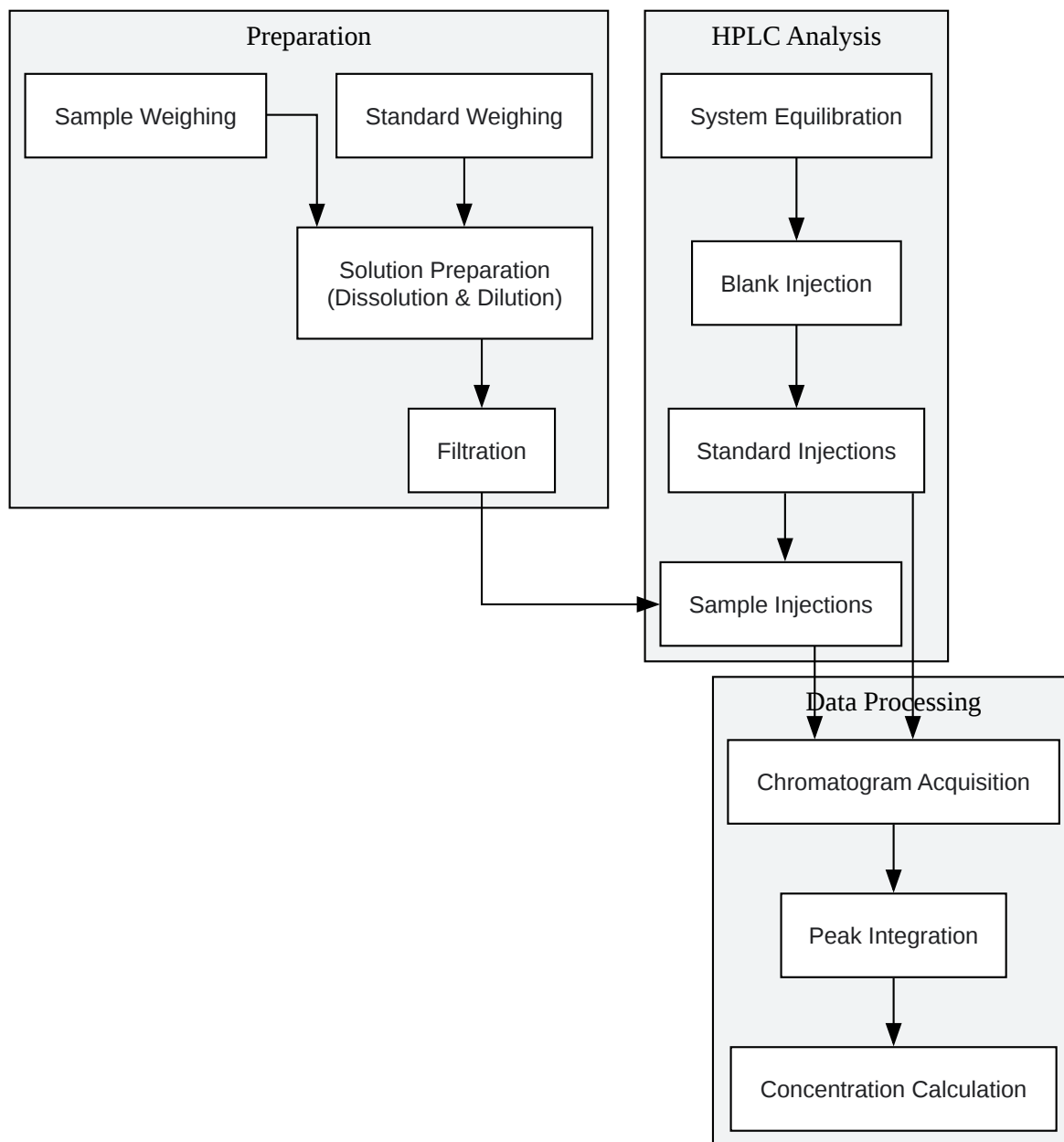
The following table summarizes the expected performance characteristics of this hypothetical HPLC method for **Gastrophenzine**, based on typical validation results for similar analytical methods.

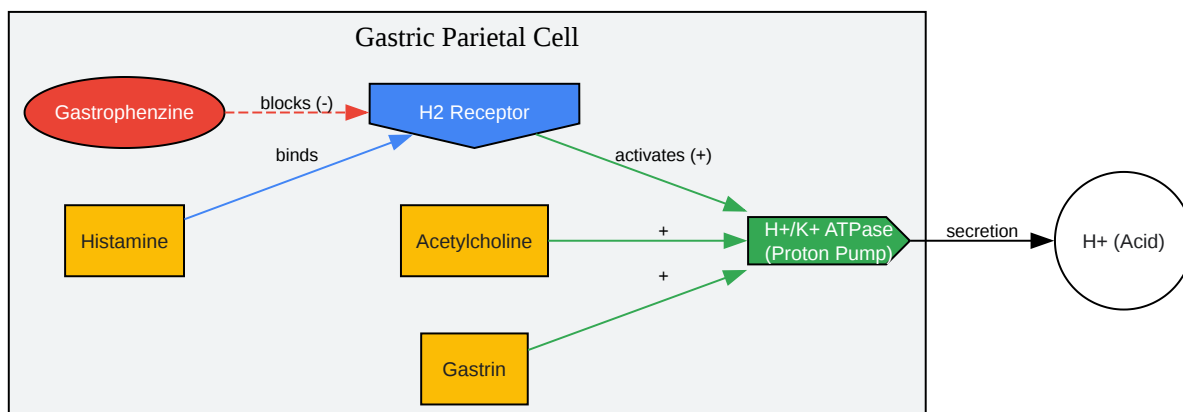
Validation Parameter	Hypothetical Result
Retention Time (tR)	Approximately 5.2 minutes
Linearity (Concentration Range)	1 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Specificity	No interference from common excipients or degradation products
Robustness	Unaffected by minor changes in pH, flow rate, and mobile phase composition

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Gastrophenzine**.





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